n-Benzyl-1-(3-isopropoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Benzyl-1-(3-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C17H21NO. It is characterized by a benzyl group attached to a methanamine moiety, which is further substituted with a 3-isopropoxyphenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(3-isopropoxyphenyl)methanamine typically involves the reaction of benzylamine with 3-isopropoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require a catalyst to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(3-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-Benzyl-1-(3-isopropoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Benzyl-1-(3-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-Benzyl-1-(2-isopropoxyphenyl)methanamine
- n-Benzyl-1-(4-isopropoxyphenyl)methanamine
- n-Benzyl-1-(3-methoxyphenyl)methanamine
Uniqueness
n-Benzyl-1-(3-isopropoxyphenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-phenyl-N-[(3-propan-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H21NO/c1-14(2)19-17-10-6-9-16(11-17)13-18-12-15-7-4-3-5-8-15/h3-11,14,18H,12-13H2,1-2H3 |
InChI Key |
GMFWDAXLAJXTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.